molecular formula C18H24N2O3S B7060117 N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine

N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine

Cat. No.: B7060117
M. Wt: 348.5 g/mol
InChI Key: BEFJXPLIBJSAFN-UHFFFAOYSA-N
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Description

N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a furan ring

Preparation Methods

The synthesis of N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the furan ring. Specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.

Scientific Research Applications

N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine can be compared with other sulfonylpiperidine derivatives. Similar compounds include:

  • N-[(3-methylfuran-2-yl)methyl]-1-(4-chlorophenyl)sulfonylpiperidin-4-amine
  • N-[(3-methylfuran-2-yl)methyl]-1-(4-fluorophenyl)sulfonylpiperidin-4-amine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-14-3-5-17(6-4-14)24(21,22)20-10-7-16(8-11-20)19-13-18-15(2)9-12-23-18/h3-6,9,12,16,19H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFJXPLIBJSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NCC3=C(C=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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